![molecular formula C35H28O3 B13692558 [4-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]phenyl](phenyl)methanone](/img/structure/B13692558.png)
[4-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]phenyl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]phenylmethanone is an organic compound with a complex structure that includes multiple aromatic rings and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]phenylmethanone typically involves multi-step organic reactions. One common method includes the use of a Wittig reaction to form the vinyl group, followed by Friedel-Crafts acylation to introduce the methanone group. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups are introduced into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]phenylmethanone is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its aromatic structure makes it suitable for fluorescence-based assays.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical modifications allows for the creation of derivatives with potential therapeutic effects.
Industry
In the industrial sector, 4-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]phenylmethanone can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]phenylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]phenylmethanol : Similar structure but with an alcohol group instead of a methanone group.
- 4-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]phenylethanone : Similar structure but with an ethanone group.
Uniqueness
4-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]phenylmethanone is unique due to its specific combination of aromatic rings and functional groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C35H28O3 |
|---|---|
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
[4-[2,2-bis(4-methoxyphenyl)-1-phenylethenyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C35H28O3/c1-37-31-21-17-27(18-22-31)34(28-19-23-32(38-2)24-20-28)33(25-9-5-3-6-10-25)26-13-15-30(16-14-26)35(36)29-11-7-4-8-12-29/h3-24H,1-2H3 |
Clave InChI |
HYRGSQUZLPIMEX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Perchlorophenyl (E)-3-[4-(Phosphonooxy)phenyl]-2-butenoate](/img/structure/B13692476.png)
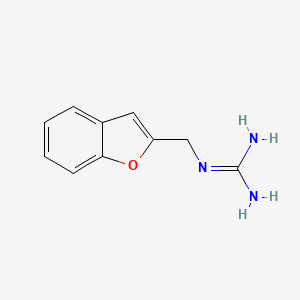
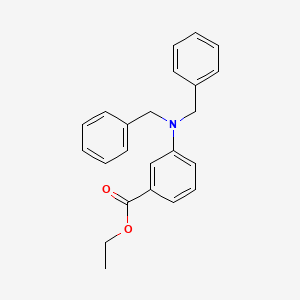
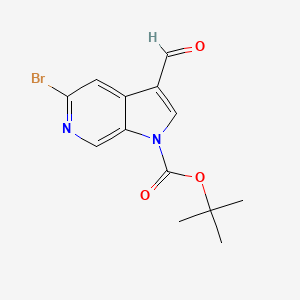
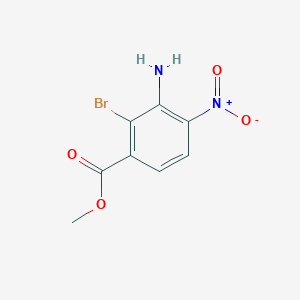

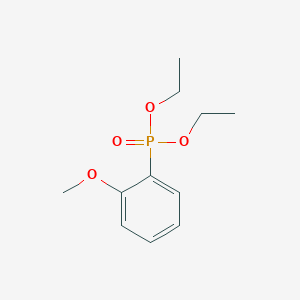


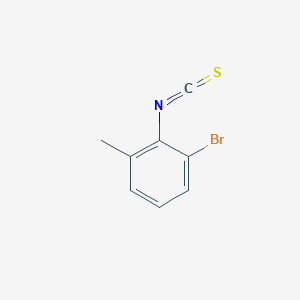
![3-Fluoro-4-({[6-(piperidin-4-yl)pyridin-2-yl]oxy}methyl)benzonitrile hydrochloride](/img/structure/B13692528.png)
![5-[(Benzyloxy)methyl]-3-bromoisoxazole](/img/structure/B13692535.png)
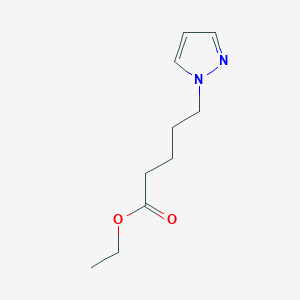
![N-[4-[(1-Pyrazolyl)methyl]benzyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B13692572.png)
